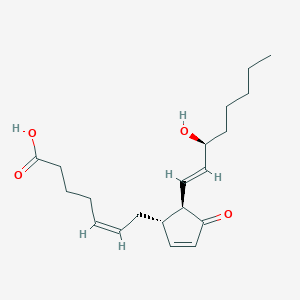
prostaglandin J2
Overview
Description
Prostaglandin J2 (PGJ2) is a class of bioactive lipid compounds that play a crucial role in various physiological functions . It is an endogenous product of inflammation and is considered a PGD2 analog . PGJ2 is a key player in the inflammatory response and pain perception . It is also involved in neuronal dysfunction induced by pro-inflammatory stimuli .
Synthesis Analysis
The synthesis of PGJ2 involves key enzymes in the conversion of arachidonic acid into bioactive prostanoids . An asymmetric total synthesis of 15-deoxy-Δ12,14-prostaglandin J2 methyl ester has been presented, which begins with the preparation of enantiopure (3aR,6R,6aS)-6-(trimethylsilyl)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]furan-1-one .
Molecular Structure Analysis
At the core of every prostaglandin molecule, including PGJ2, lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" .
Chemical Reactions Analysis
The chemical reactions involving PGJ2 are complex and involve several steps . For instance, one study showed that 15d-PGJ2 therapy retards the production of proinflammatory cytokines in TMJ tissues .
Physical And Chemical Properties Analysis
Prostaglandins, including PGJ2, possess a unique and intricate molecular structure that underlies their diverse physiological functions . The length of their hydrocarbon chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules .
Scientific Research Applications
Antinociceptive Efficacy in Temporomandibular Joint Arthritis
Prostaglandin J2, specifically 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has been studied for its antinociceptive efficacy in rats with experimentally induced temporomandibular joint (TMJ) arthritis . The therapy has been found to retard the production of proinflammatory cytokines in TMJ tissues and inhibit leukocyte migration and plasma extravasation . It also increases the expression of decay-accelerating factor in TMJ tissues . One study showed that 15d-PGJ2 inhibits nociception in a dose-dependent manner via the activation of peripheral kappa/delta opioid receptors .
Modulation of Pro-Labour and Pro-Inflammatory Responses
15-Deoxy-Delta-12,14-prostaglandin J2 (15dPGJ2) has been shown to modulate pro-labour and pro-inflammatory responses in human myocytes, vaginal and amnion epithelial cells . It inhibits IL-1β-induced activation of NF-κB and AP-1, and expression of IL-6, IL-8, TNF-α, COX-2 and PGE2 in myocytes . However, it has differential effects on inflammatory modulation depending on cell type .
Role in Immunomodulation
15dPGJ2 is an anti-inflammatory prostaglandin and has been shown to delay lipopolysaccharide (LPS) induced preterm labour in mice and improve pup survival . This suggests a potential role for immunomodulation as a therapeutic strategy .
Interaction with Transcription Factors
15dPGJ2 is a ligand for the peroxisome proliferator-activated receptor (PPAR)-γ, and components of the NF-κB, and AP-1 signalling pathways . This suggests that it may play a role in regulating gene expression.
Potential Therapeutic Agent for Preterm Birth
Despite inhibiting IL-1β-induced activation of NF-κB, expression of IL-6, TNF-α, and COX-2, 15dPGJ2 led to activation of AP-1, increased production of PGE2 and increased cell death in VECs and AECs . This suggests that 15dPGJ2 has differential effects on inflammatory modulation depending on cell type and is therefore unlikely to be a useful therapeutic agent for the prevention of preterm birth .
Role in Inflammation and Pain Management
The term “nociception” specifically denotes intricate physiological processes and the transmission of signals that encode the sensation of pain . 15d-PGJ2 therapy has been found to be effective in the management of TMJ nociception , suggesting a potential role in inflammation and pain management.
Mechanism of Action
Target of Action
Prostaglandin J2 (PGJ2) is a derivative of Prostaglandin D2 (PGD2) and serves as a potent agonist for PGD2 receptors (DP), exhibiting affinity constants (Ki) of 0.9 nM and 6.6 nM for hDP and hCRTH2 receptors, respectively . These receptors play a crucial role in the inflammatory cascade .
Mode of Action
PGJ2 exerts its actions by interacting with its targets, the DP receptors . Despite their lipid nature, prostaglandins are charged anions and have low intrinsic permeability across the plasma membrane. They cross it twice: once following their synthesis as they are released from the cytoplasm into the extracellular environment (efflux), and then again when they undergo reuptake into the cytoplasm (influx), a process that mimics neurotransmitter reuptake .
Biochemical Pathways
PGJ2 is an endogenous toxic product of cyclooxygenases (COX-1 and COX-2), key enzymes in the conversion of arachidonic acid into bioactive prostanoids . These prostanoids play a central role in the inflammatory cascade. The PGJ2-induced rat model develops progressive PD pathology, suggesting a positive feedback mechanism between PGJ2 and COX-2 that could lead to chronic neuroinflammation .
Pharmacokinetics
It is known that prostaglandins are products of the cyclooxygenase pathway, which is implicated in various diseases
Result of Action
PGJ2 treatment induces progressive PD-like pathology in rats. Concomitant with DA neuronal loss in the substantia nigra pars compacta (SNpc), PGJ2-treated rats exhibit microglia and astrocyte activation and motor deficits . This suggests that PGJ2 is actively involved in neuronal dysfunction induced by pro-inflammatory stimuli .
Action Environment
The action of PGJ2 is influenced by environmental factors. For instance, its levels are significantly increased upon brain injury . Moreover, the PGJ2-induced rat model suggests that a positive feedback mechanism between PGJ2 and COX-2 could lead to chronic neuroinflammation . This highlights the importance of the action environment in influencing the compound’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQENZZLBSFKO-POPPZSFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041105 | |
| Record name | Prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
prostaglandin J2 | |
CAS RN |
60203-57-8 | |
| Record name | PGJ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60203-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Deoxy-delta-9-prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060203578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



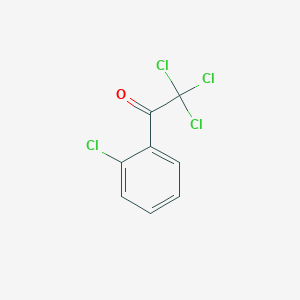
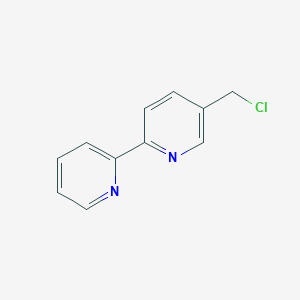
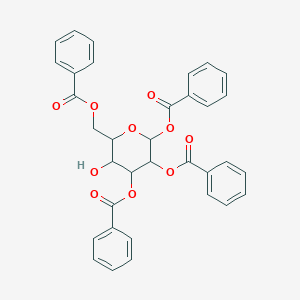
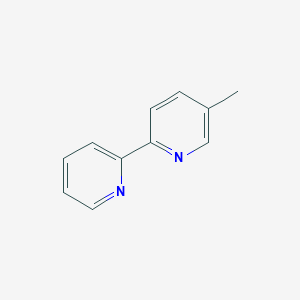






![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)


